(25R)-3alpha-Acetoxyspirosta-5-ene
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Overview
Description
(25R)-3alpha-Acetoxyspirosta-5-ene is a steroidal saponin compound derived from spirostanol. It is known for its complex structure, which includes a spirostan backbone with an acetoxy group at the 3-alpha position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-3alpha-Acetoxyspirosta-5-ene typically involves the modification of diosgenin, a naturally occurring steroid sapogenin. The process includes several steps:
Oxidation: Diosgenin is first oxidized to form a ketone intermediate.
Acetylation: The ketone intermediate is then acetylated to introduce the acetoxy group at the 3-alpha position.
Reduction: The final step involves the reduction of the ketone to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs microbial biotransformation techniques. Microorganisms such as fungi and bacteria are used to catalyze the transformation of precursor compounds into the desired product. This method is preferred due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
(25R)-3alpha-Acetoxyspirosta-5-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes into alcohols.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
(25R)-3alpha-Acetoxyspirosta-5-ene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential role in cell signaling and membrane structure.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroidal drugs and as a biochemical reagent
Mechanism of Action
The mechanism of action of (25R)-3alpha-Acetoxyspirosta-5-ene involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in steroid metabolism and cell signaling. This modulation can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(25R)-5beta-Spirostan-3beta-ol: Another spirostanol derivative with similar structural features but different functional groups.
(25R)-3beta-Acetoxy-5alpha-Spirostan-12-one: Shares the spirostan backbone but has different substituents at the 3 and 12 positions.
Uniqueness
(25R)-3alpha-Acetoxyspirosta-5-ene is unique due to its specific acetoxy group at the 3-alpha position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26H,7-16H2,1-5H3/t17-,18+,21-,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCROZIJKBXZDP-ADFYSMSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)OC(=O)C)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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